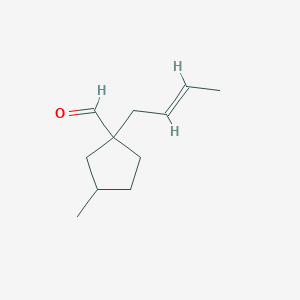
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-en-1-yl group and a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentane derivatives followed by the introduction of the aldehyde group. One common method includes the reaction of 3-methylcyclopentanone with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-en-1-yl group can participate in electrophilic addition reactions, forming products like halohydrins when reacted with halogens in the presence of water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), water.
Major Products Formed:
Oxidation: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-methanol.
Substitution: Halohydrins and other addition products.
Applications De Recherche Scientifique
1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.
Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.
Crotonic Acid: A carboxylic acid with a similar but-2-en-1-yl group.
Uniqueness: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure combined with the but-2-en-1-yl and aldehyde groups
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1-[(E)-but-2-enyl]-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h3-4,9-10H,5-8H2,1-2H3/b4-3+ |
Clé InChI |
LLQJBGANUZJWCE-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CC1(CCC(C1)C)C=O |
SMILES canonique |
CC=CCC1(CCC(C1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


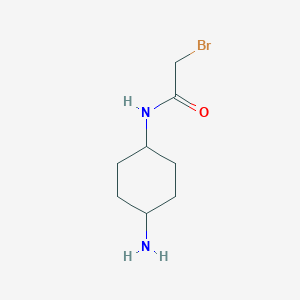
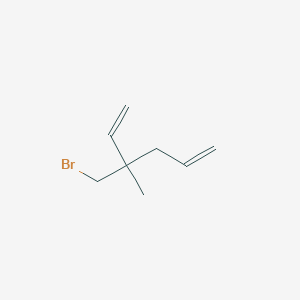
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
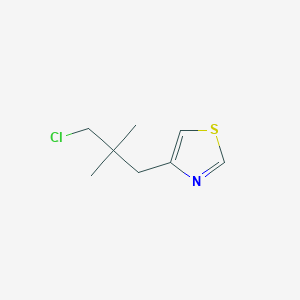
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)

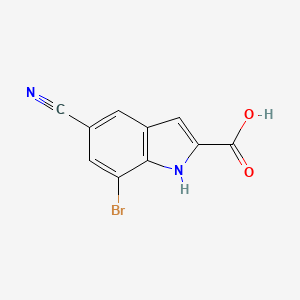
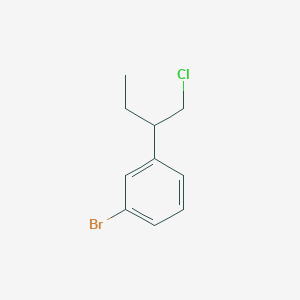
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)

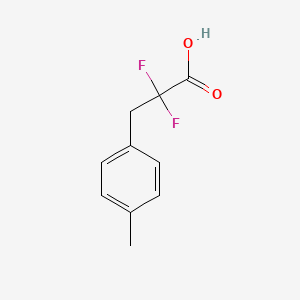
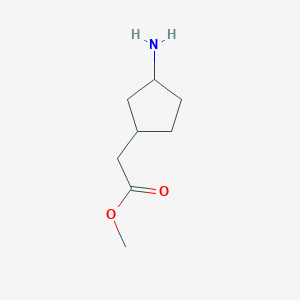
![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)
